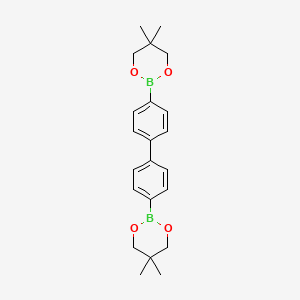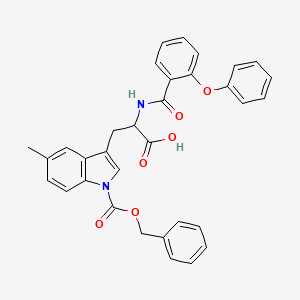
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside is a chemical compound with the molecular formula C12H20O5 and a molecular weight of 244.29 g/mol . This compound is primarily used in proteomics research and serves as a crucial building block for glycoside research. It is known for its role in drug discovery, particularly in studying diseases such as cancer, inflammation, and microbial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside typically involves the protection of the hydroxyl groups in the rhamnopyranoside moiety. This is achieved by reacting the rhamnopyranoside with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The allyl group is then introduced through an allylation reaction using allyl bromide and a base such as sodium hydride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the protection of hydroxyl groups and subsequent allylation, optimized for industrial conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex glycosides.
Biology: The compound is utilized in studying carbohydrate-protein interactions.
Industry: The compound is used in the production of various biochemical reagents.
Mecanismo De Acción
The mechanism of action of Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is crucial in studying carbohydrate-protein interactions and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
- Allyl 2,3-O-isopropylidene-beta-D-glucopyranoside
- Allyl 2,3-O-isopropylidene-alpha-D-mannopyranoside
- Allyl 2,3-O-isopropylidene-beta-D-galactopyranoside
Uniqueness
Allyl 2,3-O-isopropylidene-a-L-rhamnopyranoside is unique due to its specific structure and the presence of the alpha-L-rhamnopyranoside moiety. This structural feature makes it particularly useful in studying specific carbohydrate-protein interactions and developing targeted therapeutic agents .
Propiedades
Fórmula molecular |
C12H20O5 |
|---|---|
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
(3aR,4R,6S,7S,7aR)-2,2,6-trimethyl-4-prop-2-enoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |
InChI |
InChI=1S/C12H20O5/c1-5-6-14-11-10-9(8(13)7(2)15-11)16-12(3,4)17-10/h5,7-11,13H,1,6H2,2-4H3/t7-,8-,9+,10+,11+/m0/s1 |
Clave InChI |
AOZVMCIHJLAZBF-FBDQPXRJSA-N |
SMILES isomérico |
C[C@H]1[C@@H]([C@@H]2[C@H]([C@@H](O1)OCC=C)OC(O2)(C)C)O |
SMILES canónico |
CC1C(C2C(C(O1)OCC=C)OC(O2)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2,4-dichlorophenyl)methyl]-3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium;bromide;hydrate](/img/structure/B1339522.png)









